1'-Benzylcinchonan-1'-ium-9-ol
Description
1'-Benzylcinchonan-1'-ium-9-ol is a quaternary ammonium derivative of cinchona alkaloids, characterized by a benzyl group substituted at the 1' position of the cinchonan backbone. The compound retains the hydroxyl group at the 9-position, a hallmark of cinchona-based structures, which are historically significant for their antimalarial and chiral recognition properties. The benzyl substitution likely enhances lipophilicity and alters stereoelectronic properties compared to non-benzylated analogs, impacting solubility and biological activity.
Properties
Molecular Formula |
C26H29N2O+ |
|---|---|
Molecular Weight |
385.5g/mol |
IUPAC Name |
(1-benzylquinolin-1-ium-4-yl)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)methanol |
InChI |
InChI=1S/C26H29N2O/c1-2-20-18-28-14-12-21(20)16-25(28)26(29)23-13-15-27(17-19-8-4-3-5-9-19)24-11-7-6-10-22(23)24/h2-11,13,15,20-21,25-26,29H,1,12,14,16-18H2/q+1 |
InChI Key |
QANGUEGDIZBQNM-UHFFFAOYSA-N |
SMILES |
C=CC1CN2CCC1CC2C(C3=CC=[N+](C4=CC=CC=C34)CC5=CC=CC=C5)O |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=[N+](C4=CC=CC=C34)CC5=CC=CC=C5)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The table below compares 1'-Benzylcinchonan-1'-ium-9-ol with structurally related compounds from the evidence:
Key Observations :
- Substituent Impact: The benzyl group in this compound distinguishes it from other cinchona derivatives like the methoxy- and nitro-substituted analog in .
- Quaternary Ammonium vs. Neutral Backbones : The cationic quaternary ammonium center in this compound contrasts with the neutral dihydro backbone of the methoxy-nitro analog , which may influence ionic interactions in catalytic or biological systems.
- Salt vs. Free Base : Unlike benzathine benzylpenicillin (a dibenzylethylenediamine salt) , this compound is a quaternary ammonium compound, suggesting distinct solubility profiles and stability under physiological conditions.
Physicochemical and Functional Properties
While direct data for this compound are unavailable, inferences can be drawn from analogs:
- Solubility : The benzyl group may reduce aqueous solubility compared to hydroxyl- or methoxy-substituted cinchona derivatives .
- Chiral Recognition: Cinchona alkaloids are renowned for chiral discrimination in asymmetric synthesis. The benzyl substituent could modulate enantioselectivity by altering steric environments, as seen in modified cinchona catalysts .
- Biological Activity : Benzyl-containing compounds like benzathine benzylpenicillin exhibit prolonged action due to slow dissolution, suggesting that this compound might similarly sustain bioavailability.
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